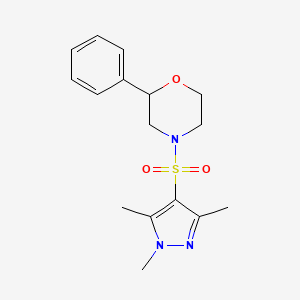

![molecular formula C11H15NO4S B2582855 3-[(2-Methylpropyl)sulfamoyl]benzoic acid CAS No. 790271-04-4](/img/structure/B2582855.png)

3-[(2-Methylpropyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methylpropyl)sulfamoyl]benzoic acid is a chemical compound with a molecular weight of 257.31 . Its IUPAC name is 3-[(isobutylamino)sulfonyl]benzoic acid .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The melting point of this compound is between 190-191 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Uricosuric Agents : 3-[(2-Methylpropyl)sulfamoyl]benzoic acid and its derivatives, such as halosulfonylbenzoic acid, are synthesized for use as uricosuric agents in treating gout and gouty arthritis. These compounds are produced by treating a halosulfonylbenzoic acid with primary or secondary amines (P. Sarbanes, 2002).

Role in Stress Tolerance in Plants : Benzoic acid derivatives, including this compound, are studied for their ability to induce tolerance to heat, drought, and chilling stress in plants. These compounds are found to be effective at lower concentrations compared to salicylic acid or its derivatives (Senaratna et al., 2004).

Catalytic Applications : This chemical is used in catalytic processes such as the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) and other compounds, demonstrating its utility in chemical synthesis and industrial applications (Tayebi et al., 2011).

Biological and Pharmaceutical Research

Anticonvulsant Activities : Studies on 3-substituted 1,2-benzisoxazole derivatives, including this compound, show marked anticonvulsant activity in mice, indicating potential pharmaceutical applications (Uno et al., 1979).

Carbonic Anhydrase Inhibitors : Derivatives of this compound are studied as inhibitors of carbonic anhydrase isozymes. They show potential as topically acting anti-glaucoma agents due to their inhibitory effects on enzymes involved in aqueous humor secretion (Mincione et al., 2001).

Advanced Material and Chemical Synthesis

Synthesis of Imidazoles : The compound is used as a catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing its role in facilitating complex organic reactions (Tavakoli et al., 2012).

Anti-Dengue Virus Activity : Research includes the synthesis of derivatives of this compound for potential use in inhibiting the dengue virus, highlighting its application in antiviral drug development (Joubert et al., 2018).

Photolytic Decomposition Studies : The photolytic decomposition of indapamide leads to the formation of compounds including this compound. Such studies are crucial for understanding the environmental impact and degradation pathways of pharmaceuticals (Davis et al., 1979).

Antimicrobial Activity : The compound and its derivatives have been investigated for antimicrobial activity against various bacteria and fungi, indicating its potential in antimicrobial drug development (El-Meguid, 2014).

Diuretic Properties : Research on 3-substituted 5-sulfamoylbenzoic acids, related to this compound, shows significant diuretic activity, contributing to the development of new diuretic drugs (Nielsen et al., 1975).

properties

IUPAC Name |

3-(2-methylpropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-4-9(6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTAKJCYTBUBKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-6-[[(3S,6Ar,6bS,8aS,12aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2582773.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)

![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2582787.png)

![N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride](/img/structure/B2582789.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2582791.png)

![N-[2-(5-Methylthieno[2,3-b]thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2582794.png)

![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2582795.png)